molecular formula C16H16F3NO4 B8509973 Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Cat. No.: B8509973
M. Wt: 343.30 g/mol
InChI Key: BDSKUVJINADHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a complex organic compound characterized by its unique structure, which includes a trifluorobenzoyl group, a cyclopropylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate typically involves multiple steps. One common method starts with the preparation of 3-methoxy-2,4,5-trifluorobenzoyl chloride, which is then reacted with ethyl 3-cyclopropylaminoacrylate under controlled conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropylamino group can modulate its biological activity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluorobenzoyl group enhances its stability and reactivity, while the cyclopropylamino group provides unique steric and electronic effects .

Properties

Molecular Formula

C16H16F3NO4

Molecular Weight

343.30 g/mol

IUPAC Name

ethyl 2-(cyclopropyliminomethyl)-3-hydroxy-3-(2,4,5-trifluoro-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H16F3NO4/c1-3-24-16(22)10(7-20-8-4-5-8)14(21)9-6-11(17)13(19)15(23-2)12(9)18/h6-8,21H,3-5H2,1-2H3

InChI Key

BDSKUVJINADHEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)OC)F)F)O)C=NC2CC2

Origin of Product

United States

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